molecular formula C7H7ClFNO B11914696 3-Chloro-2-ethoxy-6-fluoropyridine CAS No. 858675-65-7

3-Chloro-2-ethoxy-6-fluoropyridine

Cat. No.: B11914696
CAS No.: 858675-65-7
M. Wt: 175.59 g/mol
InChI Key: JTKBICYGEFBLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-ethoxy-6-fluoropyridine is a heterocyclic organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 6 are replaced by chlorine, ethoxy, and fluorine groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-6-fluoropyridine typically involves the substitution reactions on a pyridine ring. One common method includes the reaction of 3-chloro-2,6-difluoropyridine with sodium ethoxide in ethanol, which results in the substitution of one fluorine atom by an ethoxy group . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar substitution reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-6-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-6-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electronegative fluorine and chlorine atoms can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-ethoxy-6-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications .

Properties

CAS No.

858675-65-7

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

3-chloro-2-ethoxy-6-fluoropyridine

InChI

InChI=1S/C7H7ClFNO/c1-2-11-7-5(8)3-4-6(9)10-7/h3-4H,2H2,1H3

InChI Key

JTKBICYGEFBLES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.